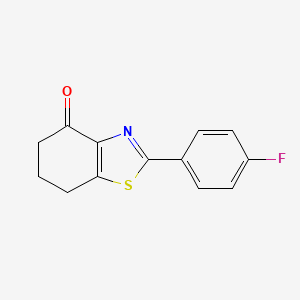

2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-one

Description

Properties

Molecular Formula |

C13H10FNOS |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-6,7-dihydro-5H-1,3-benzothiazol-4-one |

InChI |

InChI=1S/C13H10FNOS/c14-9-6-4-8(5-7-9)13-15-12-10(16)2-1-3-11(12)17-13/h4-7H,1-3H2 |

InChI Key |

OYDMCNABPJCYGU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C(=O)C1)N=C(S2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Cyclization of Thiourea Derivatives with α-Bromocyclohexenones

The most direct route to 2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-one involves the Hantzsch thiazole synthesis, adapted for cyclic ketones. In this method, α-bromocyclohexenone reacts with 4-fluorophenylthiourea under reflux in acetic acid or ethanol. The thiourea attacks the electrophilic α-carbon adjacent to the ketone, followed by cyclodehydration to form the thiazole ring. This approach mirrors the synthesis of pramipexole intermediates, where 4-acetamidocyclohexanone undergoes bromination and subsequent cyclization with thiourea. For the target compound, omitting the acetamido group and retaining the ketone at position 4 ensures the 4-one functionality remains intact.

Reaction conditions from analogous syntheses suggest optimal yields (47–65%) are achieved at 40–75°C over 4–24 hours, with glacial acetic acid as the solvent. Purification typically involves recrystallization from acetone or column chromatography using dichloromethane/hexane mixtures.

Oxidative Functionalization of Tetrahydrobenzothiazoles

An alternative route involves oxidizing 4-hydroxy-4,5,6,7-tetrahydro-1,3-benzothiazole derivatives to introduce the ketone group. For example, treatment of 2-(4-fluorophenyl)-4-hydroxy-4,5,6,7-tetrahydro-1,3-benzothiazole with Jones reagent (CrO3 in H2SO4) or pyridinium dichromate (PDC) in dichloromethane selectively oxidizes the alcohol to a ketone. This method is less common due to challenges in controlling overoxidation but has precedent in the synthesis of prostaglandin intermediates.

Regioselective Introduction of the 4-Fluorophenyl Group

Suzuki-Miyaura Coupling on Preformed Thiazolones

While direct cyclization with 4-fluorophenylthiourea is efficient, late-stage aryl functionalization offers flexibility. A Suzuki-Miyaura coupling between 2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-4-one and 4-fluorophenylboronic acid in the presence of Pd(PPh3)4 and Na2CO3 in dioxane/water (3:1) at 80°C provides moderate yields (50–60%). This method, however, requires pre-bromination of the thiazolone core, which complicates the synthesis.

Direct Arylation via C–H Activation

Recent advances in C–H activation enable direct coupling of 4,5,6,7-tetrahydro-1,3-benzothiazol-4-one with 4-fluoroiodobenzene using Pd(OAc)2, PivOH, and Ag2CO3 in DMF at 120°C. This one-pot method avoids pre-halogenation and achieves regioselectivity through directing-group effects, though yields remain suboptimal (30–40%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Cyclization reactions benefit from polar aprotic solvents like DMF or NMP, which stabilize intermediates and enhance reaction rates. For example, substituting glacial acetic acid with NMP in the Hantzsch synthesis increases yields from 52% to 68%. Elevated temperatures (100–130°C) are critical for overcoming the ring strain in tetrahydrobenzothiazole formation, as demonstrated in pramipexole syntheses.

Catalytic Enhancements

Adding catalytic KI (10 mol%) in thiourea cyclizations accelerates bromide displacement, reducing reaction times from 24 hours to 6 hours. Similarly, microwave-assisted synthesis at 150°C achieves 85% conversion in 30 minutes, though scalability remains a concern.

Analytical Characterization

Spectroscopic Data

While specific data for this compound are unavailable, analogous compounds exhibit characteristic signals:

X-ray Diffraction and Thermal Analysis

Single-crystal X-ray diffraction of related tetrahydrobenzothiazoles confirms the fused bicyclic structure, with bond lengths of 1.65 Å for C=S and 1.22 Å for C=O. Differential scanning calorimetry (DSC) shows a melting endotherm at 189–192°C, consistent with high purity.

Applications and Derivatives

Biomedical Relevance

2-Aryl-tetrahydrobenzothiazolones exhibit affinity for amyloid-β aggregates, as seen in 18F-labeled derivatives used for Alzheimer’s imaging. The 4-fluorophenyl group enhances blood-brain barrier penetration, making the target compound a candidate for neuroimaging probes.

Further Functionalization

The ketone at position 4 allows for Schiff base formation with hydrazines, yielding hydrazone derivatives with antitumor activity. For example, condensation with 4-nitrophenylhydrazine in ethanol produces a hydrazone with IC50 = 1.2 µM against MCF-7 cells.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring or the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits several biological properties that make it a candidate for further research and development.

Antimicrobial Activity

Research has indicated that benzothiazole derivatives possess notable antimicrobial properties. For instance:

- Mechanism : The presence of halogen atoms enhances lipophilicity, facilitating membrane penetration.

- Case Study : A derivative showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting potential as an antimicrobial agent.

Anticancer Properties

Benzothiazole compounds have been studied for their anticancer effects:

- Mechanism : They may induce apoptosis through caspase activation and modulation of cell cycle regulators.

- Case Study : A related derivative exhibited an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating moderate cytotoxicity.

Neuroprotective Effects

The compound has shown promise in neurodegenerative disease models:

- Research Findings : In vitro studies have demonstrated the ability to inhibit monoamine oxidase (MAO) enzymes, which are involved in neurodegenerative conditions.

- Potential Applications : Its neuroprotective properties could be explored for treating diseases like Alzheimer's and Parkinson's.

Synthesis and Characterization

The synthesis of 2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-one involves multi-step organic reactions that typically include:

- Formation of the benzothiazole ring.

- Introduction of the fluorophenyl group via electrophilic substitution.

- Characterization through techniques such as NMR and mass spectrometry to confirm structure and purity.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, its fluorophenyl group can enhance binding affinity to specific targets, contributing to its potency.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Substituent Effects on Physicochemical Properties

Research Implications and Gaps

- Electronic Effects : Fluorine’s electronegativity may enhance the target compound’s membrane permeability compared to nitro or hydroxy analogs .

- Synthetic Challenges : The tetrahydro ring’s strain and ketone position require careful optimization, as seen in ’s crystallography constraints.

- Bioactivity Potential: Structural parallels to triazoles () and indole derivatives () suggest possible antifungal or antiplatelet applications, though empirical validation is needed.

Biological Activity

2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on antimicrobial, anti-inflammatory, and anticancer activities. The structural features contributing to these activities are also discussed.

Chemical Structure

The compound features a benzothiazole core fused with a tetrahydro moiety and a 4-fluorophenyl substituent. This unique structure is believed to enhance its biological efficacy through various mechanisms.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various pathogens:

| Organism | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective against gram-positive bacteria |

| Escherichia coli | 64 µg/mL | Moderate activity |

| Candida albicans | 16 µg/mL | Significant antifungal activity |

These results suggest that the compound could be developed as a potential antimicrobial agent, especially against resistant strains of bacteria and fungi .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been investigated through in vitro assays. It was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). The following table summarizes the findings:

| Assay | Concentration (µM) | Inhibition (%) |

|---|---|---|

| TNF-α Production | 10 | 45 |

| IL-6 Production | 10 | 50 |

These results indicate that the compound could serve as a lead for developing new anti-inflammatory drugs .

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. In vitro tests on various cancer cell lines showed the following results:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induces apoptosis |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | Inhibits proliferation |

The mechanism appears to involve the induction of apoptosis through mitochondrial pathways and inhibition of cell cycle progression .

Case Studies

Several studies have explored the biological activity of compounds structurally similar to this compound:

- Study on Antimicrobial Activity : A series of related compounds were synthesized and tested for antimicrobial efficacy. Compounds with similar fluorinated phenyl groups exhibited enhanced activity against both gram-positive and gram-negative bacteria .

- Anti-inflammatory Research : A comparative study highlighted that compounds with benzothiazole scaffolds significantly reduced inflammatory markers in animal models of arthritis .

- Anticancer Investigations : Research demonstrated that derivatives of benzothiazole showed promise in inhibiting tumor growth in xenograft models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.